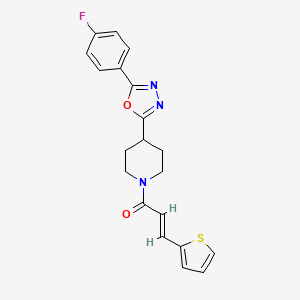

4-(3,4,5-Trifluorophenyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3,4,5-Trifluorophenyl)aniline” is a building block used in various chemical synthesis . It has been used to study Cytochrome P450 2E1/2A6-selective inhibition on metabolic activation of dimethylnitrosamine in human liver microsomes .

Synthesis Analysis

The synthesis of “this compound” involves high-pressure reaction on ammonia water at 100-200°C under the existence of cuprous salt, Cu salt, or copper oxide as a catalyst . The yield of the product is around 94% .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H8F3N . The molecular weight is 223.19 .

Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it has been used in the hydroboration of aldehyde, ketone, and imine substrates .

Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 306.6±37.0°C . Its density is predicted to be 1.315±0.06 g/cm3 . The pKa value is predicted to be 4.03±0.10 .

Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Solar Cell Applications

4-(3,4,5-Trifluorophenyl)aniline derivatives have been explored in electrochemical synthesis. In a study by Shahhosseini et al. (2016), a novel monomer was synthesized by linking an α-carbon on ethylenedioxythiophene to aniline at the para position. This polymer, when combined with graphene, showed improved efficiency as a counter electrode in dye-sensitized solar cells, surpassing the performance of traditional Pt counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Molecular Catalysts for CO2 Reduction

Rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, including derivatives of this compound, were developed and studied by Talukdar et al. (2020) as electrocatalysts for carbon dioxide (CO2) reduction. These catalysts demonstrated superior performance compared to a benchmark catalyst in converting CO2 to carbon monoxide (Talukdar, Sinha Roy, Amatya, Sleeper, Le Maguerès, & Jurss, 2020).

Nonlinear Optical Materials

Revathi et al. (2017) conducted a study on 4-chloro-3-(trifluoromethyl)aniline and similar molecules, analyzing their vibrational properties and potential as nonlinear optical (NLO) materials. The research revealed the influence of substituent positions on vibrational spectra and the molecules' potential for NLO applications (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Electroluminescent Materials

Doi et al. (2003) designed and synthesized a novel class of emitting amorphous molecular materials incorporating this compound. These materials exhibited reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and high glass-transition temperatures. They were found suitable as emitting materials for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Photovoltaic Materials

Niu et al. (2013) synthesized novel organic semiconductor derivatives containing acetylenic spacers and a this compound unit. These compounds demonstrated good thermal stability, potential for use as photovoltaic materials, and formed highly ordered lamellar structures, indicating strong intermolecular interactions (Niu, Lu, Sun, Li, & Tao, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

4-(3,4,5-trifluorophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNNBNMOQZOTFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-methylphenyl)-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate](/img/structure/B2535614.png)

![2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2535618.png)

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2535620.png)

![5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2535621.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2535622.png)

![1-[(4-methoxyphenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2535623.png)

![8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535624.png)

![N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2535629.png)

![tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate](/img/structure/B2535630.png)